REACTION_CXSMILES
|
F[C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[NH2:11][NH2:12]>C(COC)OC>[Br:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[N:11][NH:12]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC(=C1)Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
distilled, at which time the reaction flask
|
Type
|
TEMPERATURE
|
Details
|
The undistilled residue was cooled
|
Type
|
ADDITION
|
Details
|
treated with water (25 mL)
|
Type
|
CUSTOM
|
Details
|
forming a white precipitate
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=NNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |